molecular formula C7H7BO2 B14656623 1,3,2-Benzodioxaborole, 2-methyl- CAS No. 51901-49-6

1,3,2-Benzodioxaborole, 2-methyl-

Cat. No.: B14656623
CAS No.: 51901-49-6
M. Wt: 133.94 g/mol
InChI Key: ULFPBVSCYAHJJN-UHFFFAOYSA-N
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Description

1,3,2-Benzodioxaborole, 2-methyl-: is an organic compound with the molecular formula C7H7BO2 . It is a derivative of benzodioxaborole, where a methyl group is attached to the second position of the benzodioxaborole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,2-Benzodioxaborole, 2-methyl- can be synthesized through several methods. One common approach involves the reaction of catechol with boric acid in the presence of a dehydrating agent. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired product with high purity .

Industrial Production Methods: In industrial settings, the production of 1,3,2-Benzodioxaborole, 2-methyl- often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps, such as recrystallization or distillation, to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 1,3,2-Benzodioxaborole, 2-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,3,2-Benzodioxaborole, 2-methyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,2-Benzodioxaborole, 2-methyl- involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes or receptors, modulating their activity. The boron atom in the compound plays a crucial role in its reactivity, allowing it to form stable complexes with various biomolecules .

Comparison with Similar Compounds

Uniqueness: 1,3,2-Benzodioxaborole, 2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the methyl group enhances its stability and influences its interactions with other molecules, making it a valuable compound in various applications .

Properties

IUPAC Name

2-methyl-1,3,2-benzodioxaborole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BO2/c1-8-9-6-4-2-3-5-7(6)10-8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULFPBVSCYAHJJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC2=CC=CC=C2O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60448282
Record name 1,3,2-Benzodioxaborole, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60448282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.94 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51901-49-6
Record name 1,3,2-Benzodioxaborole, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60448282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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